REACTION_CXSMILES
|
C([C:5]1[CH:13]=[C:12](C2C=CC=CC=2)[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=1[OH:20])(C)(C)C.CC1C=C(C)C=CC=1CCl>[Cl-].[Zn+2].[Cl-].C(O)(=O)C>[CH:12]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([OH:20])=[CH:5][CH:13]=1 |f:2.3.4|
|
Name
|
3-tert-butyl-5-phenylsalicylic acid
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(C(=O)O)=CC(=C1)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CCl)C=CC(=C1)C
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |